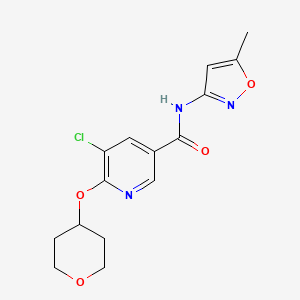
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies. In
Mechanism of Action
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide works by activating the STING pathway, which is a signaling pathway that is involved in the immune response to viral and bacterial infections. When 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide binds to the STING receptor, it triggers a cascade of events that leads to the production of cytokines, which are molecules that are involved in the immune response. The cytokines then activate immune cells, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It has also been shown to increase the production of nitric oxide, which is involved in the immune response. In addition, 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has been shown to increase the permeability of blood vessels, which can lead to increased delivery of chemotherapy drugs to tumors.
Advantages and Limitations for Lab Experiments
One advantage of 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is that it has been shown to be effective in a variety of cancer types. It has also been shown to be effective in combination with chemotherapy drugs, which can lead to improved outcomes for cancer patients. However, there are also some limitations to using 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments. In addition, it can be toxic at high doses, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for research on 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide. One area of interest is in the development of new synthetic methods for 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, which could make it easier to produce and purify. Another area of interest is in the development of new formulations of 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, which could improve its efficacy and reduce its toxicity. In addition, there is ongoing research on the use of 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide in combination with other drugs, such as immunotherapy drugs, which could lead to improved outcomes for cancer patients.
Synthesis Methods
The synthesis of 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves several steps, starting with the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine to produce the amide. The final step involves the addition of sodium hydroxide to the amide to produce 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide.
Scientific Research Applications
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
properties
IUPAC Name |
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-5-21-14-8-7-13(11-15(14)22-6-2)16(19)18-12-17(3,20)9-10-23-4/h7-8,11,20H,5-6,9-10,12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEURNCAFRLANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C)(CCSC)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2853152.png)

![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)



![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2853162.png)

![(Z)-3-butyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2853167.png)




